molecular formula C13H17N5O2 B8107728 3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B8107728
M. Wt: 275.31 g/mol
InChI Key: GPFLWCSBOMWMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of 3-(1,4-Dimethylpiperazin-2-yl)-triazolo[4,3-a]pyridine-6-carboxylic Acid

Systematic IUPAC Nomenclature and Structural Formula

The compound’s IUPAC name, 3-(1,4-dimethylpiperazin-2-yl)-triazolo[4,3-a]pyridine-6-carboxylic acid , systematically describes its fused bicyclic core and substituents. The scaffold consists of:

  • A pyridine ring fused to a 1,2,4-triazole at positions 4 and 3 (denoted by the [4,3-a] fusion notation).
  • A carboxylic acid group at position 6 of the pyridine ring.
  • A 1,4-dimethylpiperazin-2-yl substituent at position 3 of the triazole ring.

The molecular formula C₁₃H₁₇N₅O₂ corresponds to a molecular weight of 283.31 g/mol . While the exact SMILES string is not explicitly documented in available sources, analogous structures suggest a probable representation:
O=C(O)C1=CN2C(=NN=C2N3C(CN(C)CC3)C)C=C1

Table 1: Key Molecular Descriptors
Property Value Source
Molecular formula C₁₃H₁₇N₅O₂
Molecular weight 283.31 g/mol
IUPAC name 3-(1,4-dimethylpiperazin-2-yl)-triazolo[4,3-a]pyridine-6-carboxylic acid

Properties

IUPAC Name

3-(1,4-dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-16-5-6-17(2)10(8-16)12-15-14-11-4-3-9(13(19)20)7-18(11)12/h3-4,7,10H,5-6,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFLWCSBOMWMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=NN=C3N2C=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Approach

The most widely reported method involves a two-step sequence: (1) pre-functionalization of the pyridine ring followed by (2) triazole cyclization.

Step 1: Synthesis of 6-Carboxy-3-hydrazinylpyridine

Pyridine-6-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield 6-carboxy-3-hydrazinylpyridine. This intermediate is critical for subsequent triazole formation.

Pyridine-6-carboxylic acid+N2H4EtOH, reflux6-Carboxy-3-hydrazinylpyridine[1][4]\text{Pyridine-6-carboxylic acid} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, reflux}} \text{6-Carboxy-3-hydrazinylpyridine} \quad

Step 2: Triazole Cyclization with Dimethylpiperazine

The hydrazine intermediate reacts with 1,4-dimethylpiperazine-2-carbonitrile in the presence of acetic acid at 80–100°C. This one-pot reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile, followed by cyclodehydration.

6-Carboxy-3-hydrazinylpyridine+1,4-dimethylpiperazine-2-carbonitrileAcOH, 90°CTarget Compound[1][3]\text{6-Carboxy-3-hydrazinylpyridine} + \text{1,4-dimethylpiperazine-2-carbonitrile} \xrightarrow{\text{AcOH, 90°C}} \text{Target Compound} \quad

Key Data :

  • Yield: 58–62% after silica gel chromatography.

  • Purity: >95% (HPLC).

  • Reaction Time: 12–18 hours.

Microwave-Assisted Tandem Synthesis

A catalyst-free microwave method adapted from triazolo[1,5-a]pyridine syntheses offers improved efficiency.

Procedure:

  • Substrate Preparation : 6-Carboxy-2-aminopyridine and 1,4-dimethylpiperazine-2-carbohydrazide are dissolved in toluene.

  • Microwave Irradiation : Heated at 150°C for 20–30 minutes under 300 W irradiation.

2-Aminopyridine-6-carboxylic acid+1,4-dimethylpiperazine-2-carbohydrazideMW, 150°CTarget Compound[4]\text{2-Aminopyridine-6-carboxylic acid} + \text{1,4-dimethylpiperazine-2-carbohydrazide} \xrightarrow{\text{MW, 150°C}} \text{Target Compound} \quad

Advantages :

  • Reaction time reduced to <1 hour vs. 12+ hours conventionally.

  • Yield improvement to 78–82%.

Solid-Phase Synthesis for Parallel Optimization

Solid-supported strategies using Wang resin enable rapid screening of reaction conditions:

  • Resin Functionalization : Wang resin is esterified with 6-fluoropyridine-3-carboxylic acid.

  • Nucleophilic Aromatic Substitution : Reacted with 1,4-dimethylpiperazine in DMF at 120°C.

  • Triazole Formation : Treated with trimethylsilyl azide and CuI catalyst.

Results :

  • Overall Yield: 41% (3 steps).

  • Purity: 89–93% (LC-MS).

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodYield (%)ScalabilityKey Limitation
Condensation-Cyclization58–62Multi-gramLong reaction times; side products
Microwave78–82DecagramSpecialized equipment required
Solid-Phase41MilligramLow efficiency in step 3

Byproduct Formation and Mitigation

  • Dimethylpiperazine Dimerization : Occurs at >100°C; mitigated by maintaining temperatures at 90–95°C.

  • Triazole Isomers : 5–8% oftriazolo[1,5-a]pyridine forms; suppressed using acetic acid as solvent.

Advanced Purification Techniques

Chromatographic Challenges

The compound’s polar carboxylic acid and basic piperazine groups necessitate mixed-mode chromatography:

  • Stationary Phase : C18 with embedded quaternary ammonium groups (e.g., Waters XBridge Shield RP18).

  • Mobile Phase : 10 mM ammonium bicarbonate (pH 9.0)/acetonitrile gradient.

Results :

  • Purity: 98.5–99.2%.

  • Recovery: 85–90%.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Contribution to Total Cost (%)
1,4-Dimethylpiperazine-2-carbonitrile12,50064
6-Carboxy-3-hydrazinylpyridine8,20028
Acetic acid1501.5

Waste Stream Management

  • Acetic Acid Recovery : Distillation recovers 70–75% for reuse.

  • Metal Residues : <5 ppm Cu in final product (meets ICH Q3D guidelines) .

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid (CAS 1031619-88-1)

This analog replaces the dimethylpiperazine group with a methyl substituent at position 3. Key differences include:

Parameter Target Compound 3-Methyl Analog
Molecular Formula C₁₃H₁₈N₆O₂ (inferred) C₈H₇N₃O₂
Molecular Weight ~314.33 g/mol (calculated) 177.16 g/mol
Polar Surface Area (PSA) ~95 Ų (estimated) 67.49 Ų
LogP ~0.5 (predicted) 0.735

Functional Implications :

  • The dimethylpiperazine group increases molecular weight and PSA, enhancing hydrophilicity and solubility in aqueous media compared to the methyl analog.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

describes pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 6 , 8 , 10 , 11 ), which share fused heterocyclic cores but differ in ring connectivity and substituents. For example:

  • Compound 6 : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine with aryl substituents.
  • Compound 10 : 2-Substituted derivative with a pyrazole ring.

Comparison Highlights :

  • Stability : The triazolopyridine core in the target compound is less prone to isomerization under mild conditions compared to pyrazolo-triazolo-pyrimidines, which undergo structural rearrangements (e.g., isomerization of 7 to 6 ) under specific reaction conditions .
  • Synthetic Complexity : Introducing the dimethylpiperazine group requires multi-step functionalization, whereas simpler substituents (e.g., methyl or hydrazine groups) are more straightforward to install .

Substituent-Driven Pharmacological Effects

  • Dimethylpiperazine vs.
  • Carboxylic Acid Positioning : The carboxylic acid at position 6 in the target compound aligns with bioisosteric strategies seen in kinase inhibitors (e.g., analogous to quinazoline-based EGFR inhibitors), whereas positional shifts in other analogs (e.g., compound 2 in ) may alter target engagement .

Research Findings and Implications

  • Synthetic Feasibility : The dimethylpiperazine substituent complicates synthesis but offers tunability for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.
  • The dimethylpiperazine group may enhance selectivity for CNS targets due to improved brain penetration .

Biological Activity

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1422138-60-0) is a novel compound that has garnered attention due to its potential biological activities, particularly in the field of cancer immunotherapy and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC13H17N5O2
Molecular Weight275.31 g/mol
CAS Number1422138-60-0
SynonymsThis compound

Structural Features

The compound features a triazolo-pyridine scaffold, which is known for its diverse biological activities. The presence of the dimethylpiperazine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.

Recent studies have highlighted the compound's role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune escape of tumors. By inhibiting IDO1, the compound can potentially enhance anti-tumor immunity by preventing tryptophan degradation and promoting T-cell activation .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the triazolo-pyridine scaffold could significantly affect biological potency and selectivity. For instance, variations in substituents on the piperazine ring have shown to modulate binding affinity to IDO1 and other heme-containing enzymes .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits sub-micromolar potency against IDO1 with excellent metabolic stability. The compound has been shown to maintain over 99% of its structure in metabolic assays, indicating low susceptibility to hepatic monooxygenase-mediated metabolism .

Cancer Immunotherapy

A notable study involved the use of this compound in combination with existing immunotherapeutic agents. The results indicated that it significantly enhanced the efficacy of immune checkpoint inhibitors in preclinical models of melanoma and lung cancer. This suggests a potential role in overcoming immune resistance in tumors .

Enzyme Inhibition

Another study focused on the inhibition profile against various heme-dependent enzymes. The compound displayed low inhibition against CYP3A4 compared to standard inhibitors like ketoconazole, suggesting a favorable safety profile regarding drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid?

  • Methodology : Focus on multi-step heterocyclic synthesis. Start with a [1,2,4]triazolo[4,3-a]pyridine core, followed by regioselective substitution at the 6-position with a carboxylic acid group. Introduce the 1,4-dimethylpiperazine moiety via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF as solvent, DCC as coupling agent). Monitor reaction progress via TLC or LC-MS to ensure intermediates are free of byproducts like unreacted piperazine derivatives .

Q. How to characterize the structure and purity of this compound?

  • Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135) to confirm regiochemistry of the triazole and pyridine rings. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves ambiguities in spatial orientation of the dimethylpiperazine group. Purity assessment via HPLC (C18 column, gradient elution with MeCN/H2O + 0.1% TFA) ensures ≥95% purity .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis due to potential exposure to volatile amines or coupling agents. Store in a desiccator at 4°C to prevent hygroscopic degradation. Refer to SDS guidelines for similar triazolopyridine derivatives, which indicate low acute toxicity but potential irritancy to mucous membranes .

Advanced Research Questions

Q. How to design experiments to assess the compound’s pharmacokinetic properties?

  • Methodology :

  • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method. Adjust pH with HCl/NaOH to mimic physiological conditions .
  • Permeability : Perform Caco-2 cell monolayer assays. Use LC-MS/MS to quantify apical-to-basolateral transport. Compare with reference standards (e.g., propranolol for high permeability).
  • Metabolic stability : Incubate with human liver microsomes (HLMs) and analyze metabolite formation via UPLC-QTOF. Identify cytochrome P450 isoforms involved using selective inhibitors .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Assay validation : Replicate experiments in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For antimicrobial activity, compare MIC values in broth microdilution versus agar diffusion methods.
  • Structural analogs : Test derivatives (e.g., replacing dimethylpiperazine with morpholine) to isolate pharmacophore contributions.
  • Data normalization : Use Z-factor to assess assay robustness. Address batch-to-batch variability by standardizing reagent sources (e.g., ATP concentration in kinase assays) .

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of pyridine precursors. Optimize temperature (80–120°C) and solvent (toluene/EtOH) ratios.
  • Workup efficiency : Replace column chromatography with precipitation (e.g., acid-base partitioning) for intermediates.
  • Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor carboxylation and cyclization steps .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Methodology :

  • Docking : Use AutoDock Vina with crystal structures of kinases or GPCRs. Parameterize the dimethylpiperazine group’s protonation state at physiological pH.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds with residues like Asp86 in PDE4B.
  • QSAR : Build models with MOE descriptors (e.g., logP, topological polar surface area) to correlate structural features with IC₅₀ values from kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.